5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid
Overview
Description
5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is a unique chemical compound with the molecular formula C8H5F4NO3 It is characterized by the presence of both fluorine and trifluoroethoxy groups attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid as the core structure.
Fluorination: Introduction of the fluorine atom at the 5-position of the nicotinic acid ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 6-position. This step involves the reaction of the fluorinated nicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine and trifluoroethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoroethoxy group may also contribute to its overall pharmacokinetic properties, such as increased metabolic stability and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
- 6-Ethoxy-nicotinic acid
- 6-(Dimethylamino)nicotinic acid
Uniqueness
5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the specific positioning of the fluorine and trifluoroethoxy groups on the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-fluoro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXNTAHLXSDDCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)OCC(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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